molecular formula C15H17NO3 B14568234 [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate CAS No. 61518-02-3

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate

Cat. No.: B14568234
CAS No.: 61518-02-3
M. Wt: 259.30 g/mol
InChI Key: QCDNKTUDCWNUDS-UHFFFAOYSA-N
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Description

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is characterized by the presence of a furan ring, a dimethylphenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate typically involves the reaction of [2-(furan-2-yl)-3,5-dimethylphenyl]methanol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

[ \text{[2-(furan-2-yl)-3,5-dimethylphenyl]methanol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the product.

Chemical Reactions Analysis

Types of Reactions

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The furan ring and the phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing carbamate-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate compounds used as pesticides.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate pesticide with a similar mechanism of action.

    Aldicarb: A highly toxic carbamate pesticide.

    Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate is unique due to its specific structural features, such as the presence of a furan ring and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61518-02-3

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate

InChI

InChI=1S/C15H17NO3/c1-10-7-11(2)14(13-5-4-6-18-13)12(8-10)9-19-15(17)16-3/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

QCDNKTUDCWNUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)COC(=O)NC)C2=CC=CO2)C

Origin of Product

United States

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